Methyl 2-(1-Naphthyl)thiazole-4-carboxylate
Description
Methyl 2-(1-naphthyl)thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a 1-naphthyl substituent at the 2-position and a methyl ester group at the 4-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
methyl 2-naphthalen-1-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H11NO2S/c1-18-15(17)13-9-19-14(16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
InChI Key |
IDHNJWDAFZGPBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1-Naphthyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 1-naphthaldehyde under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-Naphthyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1-Naphthyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-Naphthyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Key Observations :
Key Differences :
Key Findings :
- AVX420 demonstrates potent activity against hematological cancers, likely due to its cPLA2α inhibitory action and optimized alkyl chain .
- The 5-benzyl substituent in methyl 2-amino-5-benzylthiazole-4-carboxylate enhances antitubercular activity, achieving sub-micromolar MIC values .
- The absence of direct data on this compound necessitates extrapolation from analogs, suggesting its naphthyl group could improve target affinity in lipophilic environments (e.g., bacterial membranes or hydrophobic enzyme pockets) .
Electronic and Physicochemical Properties
Electronic properties are influenced by substituents:
- HOMO-LUMO Gap : Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits a small HOMO-LUMO gap (4.19 eV) due to nitro-group conjugation, enhancing reactivity . The naphthyl group in the target compound may further reduce this gap via extended π-conjugation.
- Solubility : Methyl esters generally improve solubility over ethyl analogs, but bulky naphthyl groups may counteract this by increasing hydrophobicity .
- Hydrogen Bonding: Amino or hydrazine substituents (e.g., in ) facilitate hydrogen bonding, whereas naphthyl groups rely on van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
